molecular formula C13H11NO3S2 B2915252 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 1266675-59-5

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2915252
CAS No.: 1266675-59-5
M. Wt: 293.36
InChI Key: MGSYHFSSOOVWOY-NTMALXAHSA-N
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Description

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound characterized by its unique heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of thiazolidine derivatives with benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its use in treating diseases such as diabetes and inflammation.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

  • Thiazolidinedione derivatives

  • Benzylidene derivatives

Uniqueness: (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique arrangement of atoms in this compound contributes to its distinct biological and chemical behavior.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSYHFSSOOVWOY-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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